Phenyl(2-pyridinyl)diazene hydrochloride
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Overview
Description
Phenazopyridine hydrochloride is a medication primarily used to alleviate discomfort in the lower urinary tract. It is known for its local analgesic effects, which help relieve pain, burning, urgency, and frequency associated with urinary tract irritations caused by infections, trauma, surgery, or the passage of catheters . This compound is often used in conjunction with antibiotics to provide symptomatic relief while the underlying infection is being treated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenazopyridine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the diazotization of 2,6-diaminopyridine followed by coupling with aniline to form the azo compound. This is then converted to the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of phenazopyridine hydrochloride involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Phenazopyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of different metabolites.
Reduction: The azo group can be reduced under certain conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium dithionite can be used.
Substitution: Reagents such as halogens or alkylating agents are often employed.
Major Products: The major products formed from these reactions include various metabolites and derivatives of phenazopyridine, which can have different pharmacological properties .
Scientific Research Applications
Phenazopyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving azo dyes and their reactions.
Biology: Research has shown that phenazopyridine can enhance neural differentiation of pluripotent stem cells.
Mechanism of Action
The exact mechanism of action of phenazopyridine hydrochloride is not fully understood. it is believed to exert its effects by acting as a local anesthetic on the mucosal lining of the urinary tract. This is thought to involve the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, recent research suggests that phenazopyridine may act as a kinase inhibitor, affecting pathways involved in pain and cellular differentiation .
Comparison with Similar Compounds
- Oxybutynin
- Pyridium
- Azo-Gesic
- Azo-Standard
Properties
Molecular Formula |
C11H10ClN3 |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)diazene;hydrochloride |
InChI |
InChI=1S/C11H9N3.ClH/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;/h1-9H;1H |
InChI Key |
YHMIXHIAWHOHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2.Cl |
Origin of Product |
United States |
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